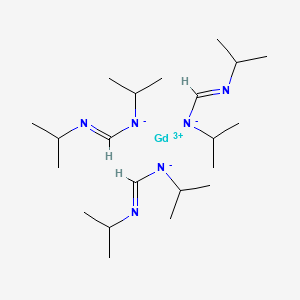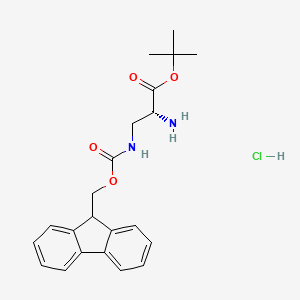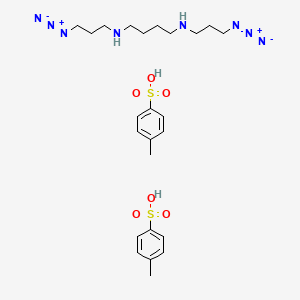
Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) is a gadolinium-based contrast agent used in magnetic resonance imaging (MRI). It has a variety of applications in medical imaging and research, including diagnosis of diseases and monitoring of treatment outcomes. Gd-based contrast agents are widely used due to their excellent safety profile and ability to enhance MRI signal-to-noise ratio (SNR).
Applications De Recherche Scientifique
Gadolinium-based contrast agents are used in a variety of scientific research applications, including cell imaging, tissue imaging, and drug delivery. For example, Gd-based contrast agents have been used to study the effects of drugs on cancer cells, as well as to monitor the progression of diseases such as Alzheimer’s and Parkinson’s. In addition, Gd-based contrast agents are used in Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd)-guided drug delivery, allowing for precise delivery of drugs to targeted areas.
Mécanisme D'action
Gadolinium-based contrast agents work by increasing the signal-to-noise ratio of Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images. The gadolinium ions interact with water molecules, creating a stronger signal in the Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images. This allows for better visualization of tissues and organs, as well as the detection of abnormalities.
Biochemical and Physiological Effects
Gadolinium-based contrast agents are generally safe and well-tolerated. In most cases, the gadolinium ions are rapidly excreted from the body via the kidneys. However, there have been rare cases of gadolinium deposition in the brain and other organs. In addition, gadolinium-based contrast agents have been known to cause allergic reactions in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Gadolinium-based contrast agents have several advantages for lab experiments. They are relatively inexpensive, non-toxic, and have a long shelf life. In addition, they can be used to enhance the signal-to-noise ratio of Tris(N,N'-di-i-propylformamidinato)gadolinium(III), (99.999+%-Gd) images, allowing for better visualization of tissues and organs. However, there are some limitations to the use of Gd-based contrast agents in lab experiments. For example, they can cause allergic reactions in some patients, and there is a risk of gadolinium deposition in the brain and other organs.
Orientations Futures
There are a number of potential future directions for tris(N,N'-di-i-propylformamidinato)gadolinium(III). For example, researchers are exploring the use of Gd-based contrast agents for targeted drug delivery. In addition, researchers are developing new Gd-based contrast agents with improved safety profiles and enhanced imaging capabilities. Finally, researchers are exploring the use of Gd-based contrast agents for the diagnosis of diseases such as Alzheimer’s and Parkinson’s.
Méthodes De Synthèse
Tris(N,N'-di-i-propylformamidinato)gadolinium(III) is synthesized by reacting a gadolinium salt with an amine-containing ligand. The reaction is typically carried out in an aqueous solution at room temperature. The resulting tris(N,N'-di-i-propylformamidinato)gadolinium(III) complexes can be purified by dialysis and/or size-exclusion chromatography.
Propriétés
IUPAC Name |
gadolinium(3+);propan-2-yl(propan-2-yliminomethyl)azanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15N2.Gd/c3*1-6(2)8-5-9-7(3)4;/h3*5-7H,1-4H3;/q3*-1;+3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLSYLQFCPRNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.CC(C)[N-]C=NC(C)C.[Gd+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45GdN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Chloro(p-cymene)[2-[(di-tert-butylphosphino)methyl]pyridine]ruthenium(II) triflate](/img/structure/B6288639.png)
![[S(R)]-N-[(S)-[2-(di-t-Butylphosphino)phenyl]-adamantylmethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288643.png)
![3-[(2,6-Bis(dibromophenyl)amino]-4-[[(8α,9S)-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione, 95%](/img/structure/B6288661.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288669.png)
![[S(R)]-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288673.png)
![[S(R)]-N-[(1S)-1-[2-(Dicyclohexylphosphanyl)phenyl]-cyclohexyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6288681.png)
![[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride, 98%](/img/structure/B6288683.png)
![Calix[8]quinone](/img/structure/B6288685.png)
![[S(R)]-N-[(S)-[(3-(Benzyloxy)-2-(dicyclohexylphosphino)phenyl]-(1,1'-biphenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6288690.png)